3-Methyl-2-phenylpentan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-phenylpentan-1-ol can be synthesized through various methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-methylbutanal to produce the desired alcohol . Another method involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the aldol condensation method due to its efficiency and high yield. The reaction is typically carried out under controlled conditions with specific catalysts to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces simpler alcohols or hydrocarbons.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-phenylpentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activities and receptor interactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenylpentan-1-ol: Similar structure but differs in the position of the methyl group.
3-Methyl-1-phenylpentan-1-ol: Similar structure but differs in the position of the hydroxyl group.
Uniqueness
3-Methyl-2-phenylpentan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its pleasant floral scent and stability make it particularly valuable in the fragrance industry .
Properties
CAS No. |
36748-84-2 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-2-phenylpentan-1-ol |
InChI |
InChI=1S/C12H18O/c1-3-10(2)12(9-13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3 |
InChI Key |
BPCBJIKKAINGQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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